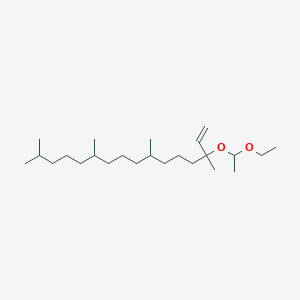
3-(1-Ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of multiple ethoxyethoxy groups and a long hydrocarbon chain, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene typically involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under controlled temperature conditions, usually between 5°C and 10°C, to ensure the desired product is obtained . The mixture is then quenched with potassium carbonate and purified through distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Scientific Research Applications
3-(1-Ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene involves its interaction with specific molecular targets. The compound’s ethoxyethoxy groups play a crucial role in its reactivity, allowing it to participate in various chemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(1-Ethoxyethoxy)-3-hexene: Shares similar structural features but with a shorter hydrocarbon chain.
3-(1-Ethoxyethoxy)-2-methyl-1-butanol: Another compound with ethoxyethoxy groups but different overall structure.
Properties
CAS No. |
92116-51-3 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
3-(1-ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene |
InChI |
InChI=1S/C24H48O2/c1-9-24(8,26-23(7)25-10-2)19-13-18-22(6)17-12-16-21(5)15-11-14-20(3)4/h9,20-23H,1,10-19H2,2-8H3 |
InChI Key |
DMOFGLGSTQSCGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(C)(CCCC(C)CCCC(C)CCCC(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















